1-(叔丁氧羰基)-5-甲基吲哚

描述

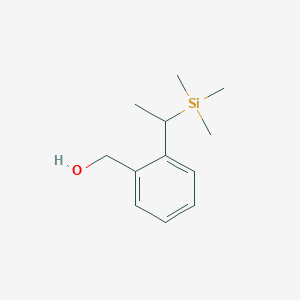

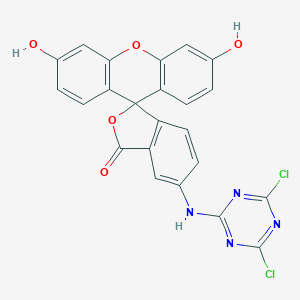

1-(tert-Butoxycarbonyl)-5-methylindole is a chemical compound that is part of a broader class of tert-butoxycarbonyl-protected molecules. These molecules are often used in organic synthesis, particularly in the protection of amines and other reactive functional groups during complex synthetic sequences. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry due to its stability and ease of removal under mild acidic conditions.

Synthesis Analysis

The synthesis of compounds related to 1-(tert-Butoxycarbonyl)-5-methylindole can be complex and may involve multiple steps. For instance, the synthesis of a spirocyclic oxindole analogue with a tert-butoxycarbonyl group involves eight steps, including dianion alkylation and cyclization, with an overall yield of 35% . Another example is the synthesis of a racemic amino acid derivative, which is achieved in four steps starting from an oxazoline derivative, with an overall yield of 68% . These syntheses highlight the versatility of tert-butoxycarbonyl-protected intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl-protected compounds can be complex and may include multiple functional groups. For example, the structure of a cyclic dimer derived from a tert-butoxycarbonyl-protected indole was elucidated using X-ray crystallographic analysis . The crystal structure analysis is crucial for confirming the molecular configuration and understanding the spatial arrangement of the atoms within the molecule.

Chemical Reactions Analysis

Tert-butoxycarbonyl-protected compounds can undergo a variety of chemical reactions. For example, tert-butyl peroxybenzoate (TBPB) has been used to promote the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator . In another study, the presence of water was found to have a remarkable effect on the regioselective lithiation of a tert-butoxycarbonyl-protected compound . These reactions demonstrate the reactivity of tert-butoxycarbonyl-protected molecules and their potential applications in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected compounds are influenced by their molecular structure. For instance, the synthesis, crystal structure, and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed insights into the physicochemical properties of the compound . The molecular electrostatic potential and frontier molecular orbitals were studied, which are important for understanding the reactivity and interactions of the molecule.

科学研究应用

In addition, there’s a research paper that discusses the deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine . This research is in the field of chemistry, specifically in the area of functionalized heteroarenes with protected N-functionality, which are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds . The paper discusses a new strategy for deprotection of this complexant class .

-

Dipeptide Synthesis

- Field : Chemistry, specifically peptide synthesis .

- Summary : The Boc group is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis .

- Methods : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

- Results : The use of Boc-AAILs in dipeptide synthesis expands the applicability of AAILs, which have multiple reactive groups .

-

Protection of Amines

- Field : Organic synthesis .

- Summary : The Boc group is used as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

- Methods : Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

- Results : The use of the Boc group allows for the protection of amines during organic synthesis, preventing unwanted reactions .

安全和危害

未来方向

属性

IUPAC Name |

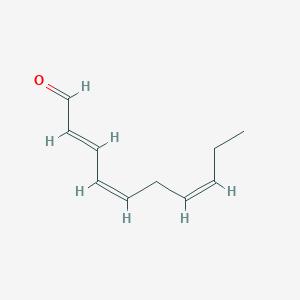

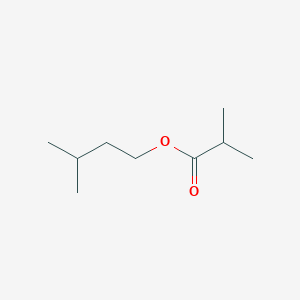

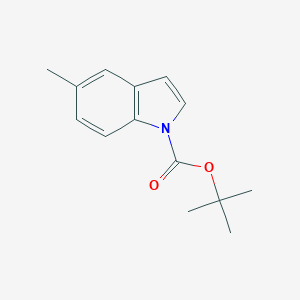

tert-butyl 5-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPCCUXHOQOAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462680 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-5-methylindole | |

CAS RN |

129822-49-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。